



Application Notes and Protocols for HPLC Quantification of Thimerosal

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Compound of Interest		
Compound Name:	Thimerosal	
Cat. No.:	B151700	Get Quote

Introduction

Thimerosal is a mercury-containing organic compound that has been widely used as an antiseptic and antifungal agent, particularly as a preservative in vaccines, ophthalmic solutions, and topical creams. Accurate quantification of **Thimerosal** is crucial for quality control in pharmaceutical manufacturing and to ensure product safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a sensitive and specific method for the determination of intact **Thimerosal** and its degradation products.[1][2] This document provides detailed application notes and protocols for the quantification of **Thimerosal** using reversed-phase HPLC (RP-HPLC).

Principle of the Method

Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (typically a C18 column) is used with a polar mobile phase. **Thimerosal**, being a relatively nonpolar molecule, is retained on the column and then eluted by the mobile phase. The concentration of **Thimerosal** is determined by detecting its absorbance using a UV detector at a specific wavelength.

Comparative Summary of HPLC Methods for Thimerosal Quantification







The following table summarizes various RP-HPLC methods that have been developed and validated for the quantification of **Thimerosal** in different pharmaceutical formulations.



Parameter	Method 1: Topical Creams	Method 2: Vaccines & Pharmaceutica Is	Method 3: Ophthalmic Solutions	Method 4: Effluents & River Waters
Matrix	Topical Creams	Vaccines, Pharmaceuticals	Ophthalmic Solutions	Pharmaceutical Industry Effluents, River Waters
Column	Symmetry® C18	Not Specified	Not Specified	C18 column
Mobile Phase	Methanol: 0.05M Phosphate Buffer (pH 2.5) (70:30 v/v)	Not Specified	Not Specified	Gradient of 0.5% formic acid and 0.1% β-mercaptoethanol[3]
Flow Rate	0.7 mL/min[4]	Not Specified	Not Specified	1 mL/min[3]
Injection Volume	60 μL[4]	Not Specified	Not Specified	100 μL[3]
Detection	UV at 218 nm	Visible (VIS) detection with post-column derivatization with dithizone[5] [6]	Electrochemical detection[1]	Atomic Fluorescence Spectrometry (AFS)[3][7]
Linearity (R²)	0.9957	0.9970 (linear), 0.9994 (quadratic)[6]	Not Specified	Not Specified
Linearity Range	1.2 - 2.8 μg/mL[8]	30 - 150 μg/mL[9]	Not Specified	0.1 - 100 μg/L[10]
LOD	Not Specified	0.3 μg[5][9]	Not Specified	0.09 μg/L[10]
LOQ	Not Specified	Not Specified	Not Specified	Not Specified
Reference	[8]	[5][6][9]	[1]	[3][7][10]



Detailed Experimental Protocol: Quantification of Thimerosal in Topical Creams

This protocol is based on a validated RP-HPLC-UV method and is suitable for the routine quality control analysis of **Thimerosal** in pharmaceutical topical creams.

- 1. Materials and Reagents
- Thimerosal reference standard (≥97% purity)
- Methanol (HPLC grade)
- Potassium dihydrogen phosphate (analytical grade)
- Orthophosphoric acid (analytical grade)
- Water (HPLC grade)
- Phosphate buffer (0.2 M, pH 5.5)
- Topical cream sample containing Thimerosal
- 2. Equipment
- HPLC system with a UV detector
- Symmetry® C18 column (or equivalent)
- Ultrasonic bath
- Magnetic stirrer
- Centrifuge
- Volumetric flasks (low-actinic)
- Pipettes



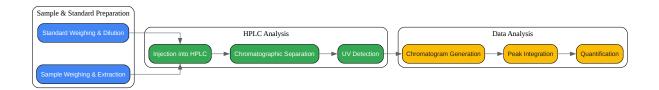
- Syringes
- 0.45 μm PVDF syringe filters
- 3. Preparation of Solutions
- Mobile Phase (Methanol: 0.05M Phosphate Buffer pH 2.5, 70:30 v/v):
 - Prepare a 0.05M phosphate buffer by dissolving the appropriate amount of potassium dihydrogen phosphate in HPLC grade water.
 - Adjust the pH to 2.5 with orthophosphoric acid.
 - Mix 700 mL of methanol with 300 mL of the pH 2.5 phosphate buffer.
 - Degas the mobile phase before use.
- Thimerosal Standard Stock Solution (e.g., 100 μg/mL):
 - Accurately weigh a suitable amount of Thimerosal reference standard.
 - Dissolve it in the mobile phase in a low-actinic volumetric flask to obtain the desired concentration.
- Calibration Standards:
 - Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 1.2 - 2.8 μg/mL).
- 4. Sample Preparation
- Accurately weigh a portion of the topical cream equivalent to a known amount of Thimerosal.
- Add 7 mL of 0.2 M phosphate buffer (pH 5.5) to the sample.
- Place the mixture in an ultrasonic bath at 45°C for 30 minutes.
- Stir the mixture with a magnetic stirrer for 20 minutes at 60 rpm.



- Carefully transfer the mixture to a 10 mL low-actinic volumetric flask and dilute to the mark with the phosphate buffer.
- Centrifuge the resulting suspension for 15 minutes at 3500 rpm.
- Filter the supernatant through a 0.45 μ m PVDF syringe filter into an HPLC vial. The final expected concentration should be approximately 2 μ g/mL.
- 5. HPLC Analysis
- Column: Symmetry® C18
- Mobile Phase: Methanol: 0.05M Phosphate Buffer (pH 2.5) (70:30 v/v)
- Flow Rate: 0.7 mL/min
- Injection Volume: 60 μL
- Detection Wavelength: 218 nm
- Column Temperature: Ambient
- 6. Data Analysis
- Inject the calibration standards and the prepared sample solution into the HPLC system.
- Record the peak areas of the **Thimerosal** peak in the chromatograms.
- Construct a calibration curve by plotting the peak area versus the concentration of the Thimerosal standards.
- Determine the concentration of **Thimerosal** in the sample solution from the calibration curve.
- Calculate the amount of Thimerosal in the original topical cream sample.

Visualizations

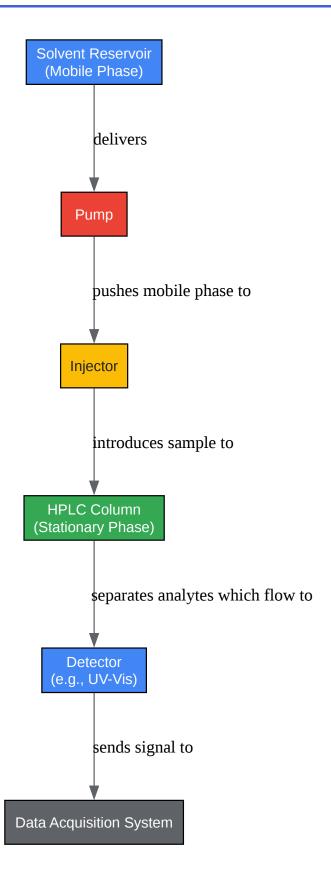




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Caption: General experimental workflow for HPLC analysis of **Thimerosal**.





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Caption: Logical relationship of key components in an HPLC system.



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